6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14839556 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuberculostatic Activity
Structural analogs of antituberculous agents related to the chemical structure of interest have been synthesized and evaluated for their tuberculostatic activity. Research indicates the importance of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in the development of promising antituberculous compounds, highlighting structure-activity relationships crucial for enhancing tuberculostatic efficacy. This demonstrates the compound's potential as a backbone for developing new antituberculosis drugs (Titova et al., 2019).
Crystal Structure and Reactivity
The synthesis and crystal structure of compounds closely related to the target molecule have been detailed, emphasizing the importance of the [1,2,4]triazolo[1,5-a]pyrimidine core in forming stable crystal structures through hydrogen bonding and π-stacking interactions. Such structural insights are vital for the design of compounds with potential biological activities (Repich et al., 2017).
Potential as Benzodiazepine Receptor Ligands
Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine framework have been investigated for their potential as benzodiazepine receptor ligands. This research suggests the versatility of the chemical structure in the synthesis of derivatives with potential neurological or psychopharmacological applications (Bruni et al., 1994).
Anticancer and Anti-Inflammatory Agents
Innovative derivatives featuring the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their anticancer and anti-inflammatory properties, highlighting the compound's potential in the development of new therapeutic agents. This emphasizes the role of such compounds in medicinal chemistry for targeting various diseases (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of “6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-4-13-10(2)16-15-17-11(3)19-20(15)14(13)18-12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJOVADYKKMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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